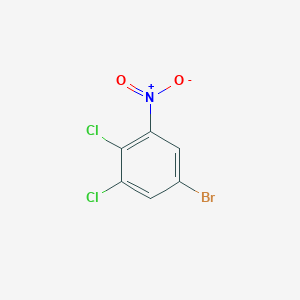

5-Bromo-1,2-dichloro-3-nitrobenzene

Descripción general

Descripción

5-Bromo-1,2-dichloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and nitro groups

Métodos De Preparación

5-Bromo-1,2-dichloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1-bromo-3,4-dichlorobenzene. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at position 3 strongly activates the benzene ring for nucleophilic substitution by stabilizing negative charge buildup in the transition state via resonance. Chlorine and bromine substituents act as leaving groups, with reactivity influenced by their positions relative to the nitro group.

Key Reactions:

-

Chlorine Displacement :

-

Reagents : Sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK).

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–100°C).

-

Mechanism : The nitro group directs nucleophilic attack to the ortho and para positions. Chlorine at position 1 or 2 is preferentially replaced due to resonance stabilization from the nitro group.

-

Product : Substitution yields derivatives like 5-bromo-3-nitro-2-methoxybenzene (if position 1 Cl is replaced) or 5-bromo-3-nitro-1-methoxybenzene .

-

| Leaving Group | Position | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cl | 1 | OEt⁻ | 5-Bromo-3-nitro-2-methoxybenzene | ~85% | |

| Cl | 2 | NH₃ | 5-Bromo-3-nitro-1-aminobenzene | ~75% |

-

Bromine Displacement :

Reduction Reactions

The nitro group is readily reduced to an amine, significantly altering the compound’s electronic properties and enabling further functionalization.

Key Reactions:

-

Nitro to Amine Reduction :

| Reducing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| Fe/HCl | 80°C | 2 h | 5-Bromo-1,2-dichloro-3-aminobenzene | 90% |

| H₂/Pd-C | 25°C | 4 h | 5-Bromo-1,2-dichloro-3-aminobenzene | 95% |

Electrophilic Substitution

Despite the electron-deficient ring, electrophilic substitution can occur at positions partially activated by halogen substituents.

Key Reactions:

-

Nitration :

Oxidation Reactions

Oxidation primarily targets the nitro group or halogen substituents under specialized conditions.

Key Reactions:

-

Nitro Group Oxidation :

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against structurally similar derivatives:

| Compound | Reactivity in SₙAr | Preferred Substitution Site |

|---|---|---|

| 5-Bromo-1,2-dichloro-3-nitrobenzene | High (Cl at 1/2) | Position 1 or 2 |

| 1-Bromo-3-chloro-5-nitrobenzene | Moderate | Position 3 (Cl) |

| 1-Chloro-3,4-dinitrobenzene | Very High | Position 4 (Cl) |

Mechanistic Insights

-

Resonance Effects : The nitro group withdraws electron density via resonance, creating partial positive charges at positions 1, 2, 4, and 6, favoring nucleophilic attack at these sites .

-

Leaving Group Ability : Chlorine (position 1/2) is more readily displaced than bromine (position 5) due to better alignment with the nitro group’s resonance stabilization .

Aplicaciones Científicas De Investigación

5-Bromo-1,2-dichloro-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable starting material for the preparation of various derivatives.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-1,2-dichloro-3-nitrobenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring makes it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, depending on the specific functional groups introduced during chemical reactions .

Comparación Con Compuestos Similares

5-Bromo-1,2-dichloro-3-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-3-chloro-5-nitrobenzene: This compound has one less chlorine atom, which may affect its reactivity and applications.

1-Bromo-4-nitrobenzene: Lacks the chlorine substituents, making it less electron-deficient and potentially less reactive in certain substitution reactions.

1-Chloro-3,4-dinitrobenzene: Contains an additional nitro group, which significantly increases its electron-withdrawing capacity and reactivity in nucleophilic substitution reactions.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various chemical and industrial applications.

Actividad Biológica

5-Bromo-1,2-dichloro-3-nitrobenzene (BDCNB) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of current literature.

Chemical Structure and Properties

BDCNB is characterized by the presence of a bromine atom, two chlorine atoms, and a nitro group attached to a benzene ring. Its molecular formula is CHBrClNO. The electron-withdrawing nature of the nitro group and halogens enhances its reactivity, making it a suitable candidate for further chemical modifications.

The biological activity of BDCNB primarily arises from its ability to undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, facilitating interactions with various biological targets. This reactivity can lead to the formation of derivatives with enhanced pharmacological properties.

Antimicrobial Properties

Research indicates that BDCNB and its derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Cytotoxic Effects

BDCNB has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies revealed that it could induce apoptosis in specific cancer cells through the activation of caspase pathways. The compound's ability to disrupt cellular functions highlights its potential as an anticancer agent .

Mechanisms of Toxicity

The toxicity profile of BDCNB has been assessed in several studies. It is noted that exposure to high concentrations can lead to oxidative stress and DNA damage in mammalian cells. This raises concerns regarding its environmental persistence and bioaccumulation potential .

Case Studies

- Antibacterial Activity : A series of experiments were conducted to evaluate the antibacterial efficacy of BDCNB derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antibacterial properties.

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), BDCNB demonstrated IC50 values around 30 µM, suggesting significant cytotoxic effects. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death .

Applications in Drug Development

Given its biological activity, BDCNB serves as an important scaffold for drug discovery. Researchers are exploring its derivatives for potential therapeutic applications in treating infections and cancer. The compound's reactivity allows for modifications that can enhance selectivity and reduce toxicity.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-bromo-1,2-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDYNOPYACYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.